molecular formula C9H16N4OS B14684267 N'-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-N,N-dimethylurea CAS No. 24814-30-0

N'-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-N,N-dimethylurea

Cat. No.: B14684267
CAS No.: 24814-30-0
M. Wt: 228.32 g/mol
InChI Key: IHVVVNGPIPAMRE-UHFFFAOYSA-N
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Description

N’-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-N,N-dimethylurea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-N,N-dimethylurea typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N’-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-N,N-dimethylurea may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-N,N-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylurea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent against various pathogens.

    Medicine: Research has explored its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may interfere with DNA replication and induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Uniqueness

N’-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-N,N-dimethylurea stands out due to its specific structural features, such as the presence of the dimethylurea group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.

Properties

CAS No.

24814-30-0

Molecular Formula

C9H16N4OS

Molecular Weight

228.32 g/mol

IUPAC Name

3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,1-dimethylurea

InChI

InChI=1S/C9H16N4OS/c1-9(2,3)6-11-12-7(15-6)10-8(14)13(4)5/h1-5H3,(H,10,12,14)

InChI Key

IHVVVNGPIPAMRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)N(C)C

Origin of Product

United States

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